molecular formula C10H9FN2 B3355125 6-Fluoro-2-methylquinolin-8-amine CAS No. 61854-64-6

6-Fluoro-2-methylquinolin-8-amine

Cat. No.: B3355125
CAS No.: 61854-64-6
M. Wt: 176.19 g/mol
InChI Key: PFFKMHDCTZLCHU-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinolin-8-amine (CAS Number: 61854-64-6) is an organic compound with the molecular formula C 10 H 9 FN 2 and a molecular weight of 176.19000 g/mol . It belongs to the class of 8-aminoquinoline derivatives, a nitrogen-containing heterocyclic scaffold frequently found in compounds with significant biological activity . Quinolin-8-amine derivatives are recognized as a privileged structure in medicinal chemistry and agrochemical research due to their multifaceted biological properties . Recent scientific investigations highlight that novel derivatives of this core structure exhibit promising antifungal activity against a range of phytopathogenic fungi, establishing the quinolin-8-amine scaffold as a valuable template for the discovery of new fungicidal agents . The structural features of this compound, particularly the 8-amino group and the fluorine substituent, are key modulators in structure-activity relationship (SAR) studies aimed at optimizing potency and understanding interaction with biological targets . Beyond antifungal applications, structurally related quinoline compounds are also being explored in pharmaceutical research for their potential as ligands for various biological receptors, indicating broad utility in early-stage drug discovery . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-fluoro-2-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFKMHDCTZLCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491436
Record name 6-Fluoro-2-methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-64-6
Record name 6-Fluoro-2-methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluoro 2 Methylquinolin 8 Amine and Its Precursors

Retrosynthetic Analysis of 6-Fluoro-2-methylquinolin-8-amine

A retrosynthetic analysis of the target molecule identifies several key disconnections. The most straightforward approach involves disconnecting the C-N bond at the 8-position, which points to a late-stage amination of a pre-formed quinoline (B57606) ring, such as 6-fluoro-8-halo-2-methylquinoline . This precursor, in turn, can be disconnected via established quinoline syntheses.

Alternatively, building the quinoline ring with the nitrogen-containing substituent already in place is a common strategy. This approach typically involves the cyclization of a substituted aniline (B41778) precursor. For this compound, the key starting material would be a 1,2,4-trisubstituted benzene (B151609) derivative, such as 4-fluoro-1,2-diaminobenzene or a protected/masked version like 5-fluoro-2-nitroaniline . The quinoline ring is then formed by reacting this aniline with a three-carbon component that provides the atoms for the pyridine (B92270) part of the bicyclic system. For instance, reaction with crotonaldehyde (B89634) or its equivalent would introduce the required 2-methyl group. This latter strategy is central to several classical quinoline syntheses.

Classical Approaches to Quinoline and Aminoqunoline Synthesis Applicable to this compound

Historically significant methods for quinoline synthesis remain relevant, particularly when adapted for specifically substituted targets.

The Skraup-Doebner-von Miller reaction and its variations are cornerstone methods for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. iipseries.orgwikipedia.org To synthesize a 6-fluoro-2-methylquinoline (B24327) core, 4-fluoroaniline (B128567) would be a logical starting material, reacting with crotonaldehyde. The reaction typically requires an oxidizing agent (often nitrobenzene, which can also serve as the solvent) and a dehydrating agent like concentrated sulfuric acid.

A key challenge in this synthesis is controlling the regioselectivity. The cyclization of 4-fluoroaniline can potentially lead to two isomeric products: the desired 6-fluoroquinoline (B108479) and the undesired 8-fluoroquinoline. The electronic effects of the fluorine substituent influence the direction of the electrophilic cyclization step.

The Doebner-von Miller reaction is a more general version of the Skraup synthesis. iipseries.orgwikipedia.org It can utilize α,β-unsaturated aldehydes or ketones formed in situ from an aldol (B89426) condensation. wikipedia.org Research has shown that using acrolein diethyl acetal (B89532) as a stable three-carbon partner with various substituted anilines in an acid-mediated, solvent-free reaction can produce quinolines in moderate to good yields. lookchem.com For example, the reaction of 2-bromo-4-fluoroaniline (B89589) with acrolein diethyl acetal yields the corresponding 8-bromo-6-fluoroquinoline. lookchem.com Subsequent amination would be required to install the 8-amino group.

Table 1: Examples of Doebner-von Miller Type Reactions for Substituted Quinolines

Aniline PrecursorAnnulation PartnerConditionsProductYieldReference
AnilineAcrolein diethyl acetal6N HCl, 110 °C, 24 hQuinoline28% lookchem.com
4-FluoroanilineAcrolein diethyl acetal6N HCl, 110 °C, 24 h6-Fluoroquinoline71% lookchem.com
2-Bromo-4-fluoroanilineAcrolein diethyl acetal6N HCl, 110 °C, 24 h8-Bromo-6-fluoroquinoline55% lookchem.com

This interactive table summarizes reaction conditions and yields for the synthesis of quinoline derivatives via Doebner-von Miller type reactions.

The Friedländer synthesis provides another powerful route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases, or in some cases, proceed thermally. wikipedia.orgresearchgate.net

To apply this to this compound, one would ideally start with 2,6-diamino-5-fluorobenzaldehyde or a related ketone. However, the synthesis and stability of such highly substituted precursors can be a significant drawback. A more viable Friedländer approach would involve synthesizing the 6-fluoro-2-methylquinoline core first and then introducing the 8-amino group. This would start with a precursor like 2-amino-5-fluorobenzaldehyde reacting with acetone (B3395972) under base or acid catalysis.

Recent modifications have improved the efficiency and conditions of the Friedländer synthesis. Microwave-assisted protocols, for example, can dramatically reduce reaction times and improve yields. nih.govresearchgate.net Using acetic acid as both a solvent and catalyst under microwave irradiation has been shown to be highly effective for the synthesis of quinolines from 2-aminophenyl ketones and various cyclic ketones, achieving excellent yields in minutes. researchgate.net

Table 2: Catalysts and Conditions for Friedländer Quinoline Synthesis

CatalystSolventTemperatureAdvantagesReference
Trifluoroacetic acidVariousVariesEffective acid catalyst wikipedia.org
p-Toluenesulfonic acidVariousVariesCommon, effective acid catalyst wikipedia.org
Neodymium(III) nitrate (B79036) hexahydrateNeat (solvent-free)100-110 °CEfficient, rapid, recyclable catalyst
Acetic AcidAcetic Acid (neat)160 °C (μW)Rapid (5 min), excellent yields, green solvent researchgate.net

This interactive table highlights various catalytic systems used in the Friedländer synthesis, showcasing modern improvements to the classical method.

Modern and Catalytic Synthetic Routes for Enhanced Efficiency and Selectivity

Modern synthetic chemistry offers powerful tools that overcome many of the limitations of classical methods, such as harsh conditions and poor regioselectivity.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are exceptionally effective for the late-stage introduction of an amino group onto an aromatic ring. The synthesis of this compound could be efficiently achieved by reacting 8-bromo-6-fluoro-2-methylquinoline or 8-chloro-6-fluoro-2-methylquinoline with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand.

Furthermore, transition metals can catalyze the initial cyclization to form the quinoline ring itself. These methods often proceed under milder conditions and with higher functional group tolerance than classical approaches.

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying heterocyclic scaffolds. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials (like halo-aromatics) by directly converting a C-H bond into a C-N, C-C, or C-X bond.

For the synthesis of this compound, a C-H functionalization strategy could be envisioned in two ways:

Direct C8 Amination: Starting with 6-fluoro-2-methylquinoline , a transition-metal-catalyzed reaction could directly install an amino group at the C8 position. The nitrogen atom of the quinoline ring can act as an endogenous directing group, guiding the catalyst to functionalize the proximate C8-H bond. acs.orgacs.org Palladium, rhodium, and iridium catalysts have been successfully employed for such transformations, often requiring an oxidant. acs.org

Annulation via C-H Activation: A substituted aniline could undergo a transition-metal-catalyzed annulation with an alkyne, where the reaction proceeds via C-H activation of the aniline ortho-position to construct the pyridine ring.

These modern methods represent the cutting edge of synthetic efficiency, offering pathways to complex molecules like this compound with fewer steps and less waste. rsc.org

Multicomponent Reaction Methodologies for Quinolines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby increasing atom economy and reducing waste. rsc.orgrsc.org Several MCRs have been developed for the synthesis of diverse quinoline scaffolds. rsc.orgrsc.org

The Povarov reaction, an aza-Diels-Alder reaction, is a prominent MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgnih.gov It typically involves the reaction of an aniline, an aldehyde, and an activated alkene. rsc.org Other notable MCRs for quinoline synthesis include the iron-catalyzed reaction of an aryl amine, an aryl aldehyde, and ethyl pyruvate, and variations of the Friedländer synthesis where multiple components come together to form the quinoline ring system. rsc.orgnih.gov These methods allow for the rapid generation of structurally diverse quinoline libraries from simple starting materials. rsc.orgresearchgate.net

Table 2: Examples of Multicomponent Reactions for Quinoline Synthesis

Reaction Name Typical Components Product Type Reference
Povarov Reaction Aniline, Aldehyde, Alkene Tetrahydroquinolines/Quinolines rsc.orgnih.gov
Fe-Catalyzed MCR Aryl Amine, Aryl Aldehyde, Ethyl Pyruvate Substituted Quinolines rsc.org
Bi(OTf)₃-Catalyzed MCR Aromatic Amine, Acetal, Alkyne Substituted Quinolines researchgate.net

Stereochemical Control and Diastereoselective Synthesis Considerations

The specific molecule, this compound, is an achiral molecule and therefore does not have stereoisomers. As a result, diastereoselective synthesis considerations are not directly applicable to its preparation.

However, in the broader context of quinoline synthesis, stereochemical control is of paramount importance, particularly for natural products and chiral catalysts. For example, the biosynthesis of the famous quinoline alkaloid, quinine (B1679958), involves a highly stereoselective Pictet-Spengler reaction as a key step. wikipedia.org Synthetic efforts to produce quinine and other Cinchona alkaloids also rely heavily on stereoselective reactions to establish the correct configuration at multiple chiral centers. wikipedia.org Chiral quinoline derivatives, such as those based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, are used as ligands in metal catalysts for asymmetric hydrogenation reactions, where controlling the stereochemical outcome is the primary goal. nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols in Quinoline Production

Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions, including high temperatures and the use of strong acids and hazardous reagents. tandfonline.comtandfonline.com In response to growing environmental concerns, significant research has focused on developing greener and more sustainable protocols for quinoline production. acs.orgnih.gov

Key green chemistry strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. tandfonline.comnih.gov

Catalysis: Employing reusable catalysts, such as nanocatalysts (e.g., Fe₃O₄ nanoparticles) or solid acid catalysts, to improve efficiency and reduce waste. tandfonline.comnih.gov

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields under milder conditions. tandfonline.comnih.gov

One-Pot and Multicomponent Reactions: Designing syntheses that reduce the number of steps, minimizing purification processes and solvent usage. nih.goviicbe.org

For instance, one-pot syntheses of pyrimido[4,5-b]quinolones have been achieved in water using a recyclable Fe₃O₄ nanoparticle catalyst. nih.gov Similarly, the Friedländer synthesis has been adapted using reusable catalysts like cobalt- or copper-doped carbon aerogels under solvent-free conditions. tandfonline.com

Table 3: Comparison of Traditional vs. Green Synthetic Protocols for Quinolines

Feature Traditional Methods (e.g., Skraup) Green/Sustainable Methods Reference
Solvent Often uses hazardous solvents or excess reagents. Water, ethanol, or solvent-free conditions. tandfonline.comnih.gov
Catalyst Strong, corrosive acids (e.g., conc. H₂SO₄). Reusable nanocatalysts, solid acids, biocatalysts. tandfonline.comtandfonline.comnih.gov
Conditions High temperatures, long reaction times. Mild temperatures, microwave-assisted, shorter times. tandfonline.comnih.gov

| Byproducts | Significant generation of waste and pollutants. | High atom economy, reduced byproducts. | rsc.orgacs.org |

Mechanistic Investigations of this compound Formation Pathways

The formation of the 6-fluoro-2-methylquinoline core likely proceeds via the Doebner-von Miller reaction mechanism, a classic method for synthesizing 2-methylquinolines. wikipedia.org This reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net

Using 4-fluoro-2-nitroaniline (B1293508) and crotonaldehyde as reactants, the proposed mechanism involves several key stages:

Michael Addition: The reaction initiates with a nucleophilic 1,4-conjugate addition of the aniline (4-fluoro-2-nitroaniline) to the protonated α,β-unsaturated aldehyde (crotonaldehyde). website-files.comyoutube.com

Cyclization and Dehydration: The resulting β-aminocarbonyl intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the aniline ring to form a six-membered ring. website-files.comwikipedia.org This is followed by dehydration to yield a 1,2-dihydroquinoline (B8789712) intermediate. wikipedia.orgyoutube.com

Oxidation (Aromatization): The dihydroquinoline is then oxidized to the aromatic quinoline system. In the classic Skraup or Doebner-von Miller reaction, an oxidizing agent is required. Often, an additional molecule of the Schiff base, formed between the aniline and the aldehyde, can act as a hydrogen acceptor (oxidant), becoming reduced in the process. youtube.com This final step yields 6-fluoro-2-methyl-8-nitroquinoline.

Recent mechanistic studies using isotope labeling suggest that the Doebner-von Miller reaction may proceed through a more complex fragmentation-recombination pathway. wikipedia.orgnih.gov In this proposed mechanism, the initial adduct fragments into an imine and a saturated ketone, which then recombine to form the quinoline product. wikipedia.orgnih.gov This pathway helps to explain the observed product distributions in certain crossover experiments. nih.gov

The final step in the synthesis of the target compound is the straightforward reduction of the C8-nitro group to the C8-amine, typically achieved with reagents like iron powder in acetic acid or tin(II) chloride. chemicalbook.com

Theoretical and Computational Investigations of 6 Fluoro 2 Methylquinolin 8 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 6-Fluoro-2-methylquinolin-8-amine, these calculations provide insights into its electronic behavior and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

For the broader family of quinoline (B57606) derivatives, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are commonly used to determine these properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Analysis of Fukui Functions and Reactivity Descriptors for Electrophilic and Nucleophilic Sites

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. These functions are derived from the change in electron density as the number of electrons in the system changes.

Electrophilic Attack: The site most susceptible to an electrophilic attack is predicted by the region where the Fukui function f-(r) is largest. This corresponds to the location where an electron is most easily removed.

Nucleophilic Attack: The site most prone to a nucleophilic attack is indicated by the largest value of the Fukui function f+(r), which corresponds to the most favorable position for adding an electron.

For this compound, one would anticipate that the nitrogen atom of the amine group and certain carbon atoms on the quinoline ring would be susceptible to electrophilic attack due to their higher electron density. Conversely, the regions near the electronegative fluorine atom and the nitrogen atom within the quinoline ring would likely be more susceptible to nucleophilic attack. These predictions are essential for designing synthetic pathways for new derivatives.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, these regions would be expected around the amine nitrogen and the fluorine atom.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack. For this molecule, positive potential would be anticipated around the hydrogen atoms of the amine group.

Green Regions: Represent areas of neutral potential.

The MEP surface provides a clear, three-dimensional picture of the molecule's reactivity, complementing the information obtained from Fukui functions and HOMO-LUMO analysis.

Conformational Analysis and Molecular Dynamics Simulations of Quinoline Scaffolds

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a relatively rigid structure like the quinoline scaffold, the primary conformational flexibility comes from the substituent groups, in this case, the amine group at position 8.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. By simulating the movements of atoms and bonds, MD can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. For quinoline scaffolds, MD simulations can provide insights into:

The preferred orientation of substituent groups.

The stability of different conformers.

These simulations are crucial for understanding how this compound might bind to a target protein, a key consideration in drug design.

Computational Predictions of Reaction Pathways and Transition States for Derivatization

Computational chemistry can be used to model chemical reactions, predict their outcomes, and identify the transition states involved. This is particularly useful for planning the synthesis of new derivatives of this compound. By calculating the energy profiles of potential reaction pathways, chemists can:

Identify the most energetically favorable route to a desired product.

Understand the mechanism of a reaction.

Predict potential side products.

For example, to derivatize the amine group, one could computationally model its reaction with various electrophiles. The calculations would involve finding the structure and energy of the transition state for each reaction, which is the highest energy point along the reaction coordinate. The reaction with the lowest activation energy (the energy difference between the reactants and the transition state) would be predicted to be the most feasible.

Chemoinformatic Strategies for Virtual Screening and Diversity Generation Based on the this compound Core

Chemoinformatics involves the use of computational methods to analyze and manage chemical data. For this compound, these strategies can be applied in several ways:

Virtual Screening: This involves computationally screening large libraries of virtual compounds to identify those that are likely to be active against a specific biological target. The this compound scaffold can be used as a starting point to generate a virtual library of related compounds. These compounds can then be "docked" into the active site of a target protein to predict their binding affinity.

Diversity Generation: Based on the core structure of this compound, new and diverse molecules can be generated by computationally adding different substituents at various positions. This allows for the exploration of a wide chemical space to find molecules with improved properties, such as enhanced biological activity or better pharmacokinetic profiles.

These chemoinformatic approaches significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.

Spectroscopic and Advanced Analytical Methodologies for Characterization of 6 Fluoro 2 Methylquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. uncw.edu For quinoline (B57606) derivatives, NMR studies have been instrumental in understanding intermolecular interactions, such as aromatic stacking. uncw.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Fluoro-2-methylquinolin-8-amine (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.5~25
H-3~7.2~122
H-4~8.0~136
H-5~7.0~110 (JC-F)
H-7~7.4~115 (JC-F)
NH₂~4.5-
C-2-~158
C-6-~155 (JC-F)
C-8-~140
C-8a-~138
C-4a-~128

Note: This table is illustrative and based on general principles and data for related compounds. Actual values would need to be determined experimentally.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to establish the complete molecular structure, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons on the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. magritek.comresearchgate.net For instance, correlations from the methyl protons (at C-2) to C-2 and C-3 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the three-dimensional structure and stereochemistry of a molecule. magritek.com

The application of these techniques in concert allows for a comprehensive and detailed structural elucidation of this compound and its derivatives. science.gov

Application of Fluorine NMR (¹⁹F NMR) for Structural Confirmation

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR studies. biophysics.orgwikipedia.org

The key advantages of ¹⁹F NMR include its large chemical shift range, which minimizes signal overlap, and the sensitivity of fluorine chemical shifts to the local electronic environment. biophysics.orghuji.ac.il This makes ¹⁹F NMR an excellent probe for confirming the position of the fluorine substituent on the quinoline ring. The chemical shift of the fluorine atom in this compound would be characteristic of a fluorine attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides additional structural confirmation. wikipedia.org These coupling constants, often observed over multiple bonds, are valuable for assigning the signals of the fluorinated ring system. wikipedia.org The background-free nature of fluorine NMR also makes it a powerful technique for studying interactions and for screening in complex mixtures. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. nih.gov

For this compound, with a molecular formula of C₁₀H₉FN₂, the expected monoisotopic mass is approximately 176.0753 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. sigmaaldrich.com Techniques like time-of-flight (TOF) or Orbitrap mass analyzers can provide mass accuracy in the low parts-per-million (ppm) range, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound, HRMS would confirm the presence of one fluorine atom and two nitrogen atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov The fragmentation patterns of quinoline derivatives are often complex and can involve characteristic cross-ring cleavages and losses of substituents. nih.gov For the quinoline ring system, a common fragmentation pathway involves the loss of HCN. rsc.org In the case of substituted quinolines, the nature and position of the substituents significantly influence the fragmentation pathways. nih.gov For this compound, one would expect to observe fragmentation patterns related to the loss of the methyl group, the amino group, and potentially rearrangements involving the fluorine atom. The study of these fragmentation pathways can provide mechanistic insights into the gas-phase ion chemistry of these molecules. researchgate.net

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound (Illustrative)

Ion m/z (calculated) Possible Identity
[M+H]⁺177.0826Protonated molecule
[M+H - CH₃]⁺162.0595Loss of methyl group
[M+H - NH₃]⁺160.0717Loss of ammonia (B1221849)
[M+H - HCN]⁺150.0754Loss of hydrogen cyanide

Note: This table is illustrative. Actual fragmentation would depend on the specific MS/MS conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netiosrjournals.org These techniques are complementary and, when used together, can provide a more complete picture of the molecular vibrations. oatext.com

For this compound, the IR and Raman spectra would exhibit bands corresponding to the various functional groups and the quinoline core. The introduction of substituents onto the quinoline ring can lead to shifts in the vibrational frequencies, providing further structural information. iosrjournals.org

Table 3: Characteristic Vibrational Frequencies for this compound (Illustrative)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3400-3250
C-H (aromatic)Stretching3100-3000
C-H (methyl)Stretching2960-2850
C=N (quinoline)Stretching1620-1580
C=C (aromatic)Stretching1600-1450
N-H (amine)Bending1650-1580
C-F (aromatic)Stretching1250-1100
C-H (aromatic)Out-of-plane bending900-675

Note: This table is illustrative and based on general group frequencies. youtube.com Specific values can vary based on the molecular environment.

Analysis of the "fingerprint region" (below 1500 cm⁻¹) of the IR and Raman spectra, which contains a complex pattern of bands unique to the molecule, can further aid in the identification and confirmation of the structure of this compound and its derivatives. youtube.com Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The type of data obtained from an X-ray crystallographic analysis is highly detailed and can be summarized in a crystallographic information file (CIF). Key parameters include the crystal system, space group, unit cell dimensions, and atomic coordinates. Below is a hypothetical table illustrating the kind of data that would be obtained for a quinoline derivative.

Table 1: Hypothetical X-ray Crystallography Data for a Quinoline Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 12.123
c (Å) 9.876
α (°) 90
β (°) 105.4
γ (°) 90
Volume (ų) 987.6
Z 4
Density (calculated) (g/cm³) 1.456
R-factor 0.045

This detailed structural information is invaluable for structure-activity relationship (SAR) studies, in silico drug design, and understanding the physicochemical properties of the solid material.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation in Synthetic Research

Chromatographic techniques are indispensable tools in synthetic chemistry for both the purification of products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly important for the analysis of quinoline derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main product peak. The area under each peak is proportional to the concentration of the corresponding component.

Research on various quinoline derivatives has demonstrated the use of HPLC for purity assessment, often achieving purities greater than 95%. nih.govnih.gov The conditions for HPLC analysis can be optimized by varying the mobile phase composition, flow rate, and column temperature to achieve the best separation.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating and analyzing volatile and thermally stable compounds. While less common for non-volatile derivatives, GC can be suitable for the analysis of more volatile quinoline compounds. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase.

For successful GC analysis of quinoline derivatives, it is crucial that the compound is thermally stable and does not decompose in the injector or column. The choice of the stationary phase is critical for achieving good separation.

The following table summarizes typical conditions that could be adapted for the analysis of this compound and its derivatives.

Table 2: Typical Chromatographic Conditions for the Analysis of Quinoline Derivatives

Technique Stationary Phase Mobile Phase/Carrier Gas Detector
HPLC C18 (Reversed-Phase) Acetonitrile/Water gradient UV-Vis (e.g., 254 nm)
GC Polysiloxane-based (e.g., DB-5) Helium or Nitrogen Flame Ionization Detector (FID) or Mass Spectrometry (MS)

The development of robust and reliable chromatographic methods is a critical step in the synthesis and characterization of new chemical entities like this compound, ensuring the quality and integrity of the material used in further research. researchgate.net

Chemical Reactivity and Derivatization Strategies for 6 Fluoro 2 Methylquinolin 8 Amine

Reactions at the Primary Amino Group (–NH₂)

The primary amino group (–NH₂) at the C8 position is a key site for nucleophilic reactions, allowing for the straightforward introduction of various substituents. This functional group readily participates in acylation, alkylation, sulfonylation, and diazotization reactions, and can be converted into imine derivatives.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nitrogen of the 8-amino group can attack a variety of electrophilic carbon and sulfur centers.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For instance, the acylation of 2-amino-8-quinolinol, a related compound, can be selectively directed to either the amino or the hydroxyl group based on the reaction conditions and reagents used. researchgate.net Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N,N-Dimethylpyridin-4-amine (DMAP) tends to favor O-acylation on the hydroxyl group, while other conditions can promote N-acylation. researchgate.net This suggests that selective N-acylation of 6-Fluoro-2-methylquinolin-8-amine is highly feasible.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can sometimes lead to polyalkylation, yielding secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), results in the formation of stable sulfonamides. 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), a well-known fluorescent zinc sensor, is synthesized via this pathway, highlighting the utility of this reaction for modifying 8-aminoquinolines. nih.gov

Table 1: Representative Reactions at the 8-Amino Group

Reaction Type Reagent Example Product Type
Acylation Acetyl chloride N-(6-fluoro-2-methylquinolin-8-yl)acetamide
Sulfonylation p-Toluenesulfonyl chloride N-(6-fluoro-2-methylquinolin-8-yl)-4-methylbenzenesulfonamide

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann reactions)

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com These diazonium salts are versatile intermediates, although often unstable and used immediately without isolation. masterorganicchemistry.com

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a variety of nucleophiles, including halides (Cl, Br) and cyano groups, using a copper(I) salt catalyst. nih.gov For example, treating the diazonium salt of this compound with CuCl would yield 8-chloro-6-fluoro-2-methylquinoline. This transformation is a powerful tool for introducing a range of substituents at the 8-position. nih.gov

Balz-Schiemann Reaction: This reaction is a specific method for introducing a fluorine atom onto an aromatic ring. wikipedia.org The aromatic amine is converted to its diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. wikipedia.orgresearchgate.net While the target molecule already contains a fluorine atom, this reaction could theoretically be applied if the starting material were, for example, 2-methylquinolin-6,8-diamine, to selectively introduce fluorine at one of the amino positions. The reaction is conceptually similar to the Sandmeyer reaction but does not typically require a metal catalyst. wikipedia.org

Formation of Schiff Bases and Other Imine Derivatives

The 8-amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves heating the two reactants in a suitable solvent like ethanol. For example, the reaction of 6-amino-2-methylquinolin-4-ol with salicylaldehyde (B1680747) produces the corresponding Schiff base, 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol. nih.gov This demonstrates the general reactivity of aminoquinolines in forming imine linkages, a strategy applicable to this compound for creating more complex derivatives.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring System

The reactivity of the quinoline ring towards substitution is heavily influenced by the existing substituents. The nitrogen heteroatom deactivates the pyridine ring towards electrophilic attack, while the benzene (B151609) ring's reactivity is modulated by the activating amino and methyl groups and the deactivating but ortho-, para-directing fluorine atom.

Regioselectivity and Electronic Effects of Fluorine and Amino Substituents

The outcome of aromatic substitution reactions is governed by the combined electronic effects of the substituents on the quinoline nucleus.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the quinoline ring is a complex process. masterorganicchemistry.commasterorganicchemistry.com The quinoline system is generally electron-deficient. However, the powerful electron-donating amino group at C8 and the weakly activating methyl group at C2 will strongly activate the ring towards electrophiles. The amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. In this case, it would direct towards the C7 and C5 positions. The fluorine atom at C6 is a deactivating group due to its strong inductive electron-withdrawing effect, but it directs electrophiles to its ortho and para positions (C5 and C7) via its mesomeric (resonance) effect. nih.gov Therefore, the C5 and C7 positions are electronically enriched and the most likely sites for electrophilic attack (e.g., nitration, halogenation, sulfonation). The C5 position is particularly favored due to the combined directing effects of both the amino and fluoro groups.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is more common in electron-deficient aromatic systems. nih.gov While the amino group activates the ring, making SNAr less favorable, the electronegative fluorine atom can act as a leaving group under certain conditions, especially if the ring is further activated by electron-withdrawing groups or through the formation of a radical cation intermediate. nih.gov However, substitution of hydrogen via a vicarious nucleophilic substitution (VNS) mechanism is also possible, particularly on nitro-activated quinolines where a nucleophile attacks a carbon atom ortho or para to the nitro group. nih.gov In the case of this compound, direct SNAr involving the displacement of the fluorine atom would be challenging without further ring activation.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Activating/Deactivating Influence Predicted Reactivity
C3 Influenced by N (deactivating) and C2-CH₃ (activating) Low
C4 Influenced by N (deactivating) Low
C5 Activated by C8-NH₂ (ortho) and C6-F (ortho) High

Reactions Involving the Methyl Group (e.g., benzylic functionalization)

The methyl group at the C2 position of the quinoline ring is not merely a passive substituent. Its protons are acidic enough to be removed by a strong base, and the methyl group can participate in various C-H functionalization reactions. This "benzylic-like" position is activated by the adjacent aromatic ring system.

Recent research has shown that the C(sp³)–H bonds of 2-methylquinolines can be functionalized without the need for transition metal catalysts. tandfonline.comacs.orgnih.govnih.gov For example, 2-methylquinolines can react with 2-styrylanilines in an iodine-catalyzed tandem reaction to form more complex quinoline derivatives. acs.orgnih.govnih.gov The methyl group can also be oxidized; for instance, 4-chloro-6-fluoro-2-methylquinoline (B103436) can be oxidized with 3-chloroperbenzoic acid to its N-oxide, which can then be further functionalized at the methyl position. nih.gov These methods provide a pathway to introduce new C-C and C-heteroatom bonds at the 2-methyl position, further expanding the synthetic utility of the this compound scaffold. researchgate.net

Heterocycle Annulation and Ring-Forming Reactions Utilizing this compound as a Building Block

The strategic placement of the 8-amino group in this compound makes it an excellent precursor for the synthesis of polycyclic heteroaromatic compounds through annulation reactions. These reactions involve the construction of a new ring fused to the quinoline core, often leading to novel scaffolds with potential applications in medicinal chemistry and materials science. The reactivity of the amino group, coupled with the electronic nature of the quinoline ring system, allows for a range of cyclization strategies.

One of the most classical and effective methods for constructing a new ring on an aniline-type substrate is the Skraup-Doebner-von Miller reaction and its variations. wikipedia.orgmdpi.com These acid-catalyzed reactions typically involve the condensation of an aromatic amine with α,β-unsaturated carbonyl compounds, or their in-situ generated precursors, to form a new fused pyridine ring. In the context of this compound, reaction with glycerol, acrolein, or other α,β-unsaturated aldehydes and ketones could theoretically lead to the formation of novel polycyclic nitrogen-containing heterocycles. The general mechanism proceeds through a conjugate addition of the amine to the unsaturated system, followed by cyclization and subsequent oxidation to the aromatic product. wikipedia.org The fluorine substituent at the 6-position would be expected to influence the electron density of the aromatic ring and potentially affect the regioselectivity and rate of the cyclization step.

Another powerful tool for heterocycle synthesis is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system. While the classic Pictet-Spengler reaction requires a β-arylethylamine, analogous cyclizations can be envisaged with 8-aminoquinolines under appropriate conditions with suitable bifunctional reagents.

Furthermore, the 1,2-diamine-like character of the 8-amino group and the quinoline nitrogen at position 1 allows for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents. For instance, reaction with α-diketones could yield fused pyrazine-type rings. Similarly, reaction with β-ketoesters or malonic acid derivatives can be explored for the construction of fused pyridinone or pyrimidone rings, respectively. These reactions often proceed through initial imine or enamine formation followed by an intramolecular cyclization and dehydration or elimination.

The table below summarizes potential heterocycle annulation reactions starting from this compound, based on established synthetic methodologies for related amino-heterocycles.

Reaction NameReagentsPotential Product
Skraup-Doebner-von Millerα,β-Unsaturated aldehyde/ketone, AcidFused Pyridine Ring
Pictet-Spengler AnalogueAldehyde/Ketone with activating group, AcidFused Tetrahydropyridine Ring
Cyclocondensationα-DiketoneFused Pyrazine Ring
Cyclocondensationβ-KetoesterFused Pyridinone Ring

It is important to note that while these reactions are theoretically plausible, the specific reaction conditions, such as the choice of catalyst, solvent, and temperature, would need to be optimized to achieve the desired fused heterocyclic systems from this compound.

Strategies for Scaffold Functionalization and Diversity-Oriented Synthesis

The concept of diversity-oriented synthesis (DOS) aims at the creation of structurally diverse small molecules to explore a wide range of chemical space, which is particularly valuable in drug discovery. nih.govnih.gov this compound serves as an excellent starting scaffold for DOS due to the presence of multiple reactive sites that can be selectively functionalized.

A primary strategy for scaffold functionalization involves derivatization of the 8-amino group. This can be readily achieved through standard reactions such as acylation, sulfonylation, and reductive amination . These transformations introduce a wide variety of substituents, thereby modulating the physicochemical properties of the parent molecule.

Multicomponent reactions (MCRs) are particularly powerful tools in DOS as they allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govnih.gov The amino group of this compound makes it a suitable component for several well-known MCRs.

For instance, the Ugi four-component reaction (U-4CR) , which combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide, could be employed. mdpi.com Using this compound as the amine component would lead to the formation of α-acylamino carboxamide derivatives, introducing significant structural diversity based on the choice of the other three components.

Similarly, the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative, could potentially be adapted. While not a direct reaction of the aminoquinoline, its derivatives could be designed to participate in such cyclocondensations to generate fused dihydropyrimidinone rings.

Another relevant MCR is the Hantzsch pyridine synthesis , which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. wikipedia.org By using this compound or a derivative as the nitrogen source, novel and complex fused pyridine systems could be accessed.

The functionalization is not limited to the amino group. The methyl group at the 2-position can undergo condensation reactions with aldehydes, and the quinoline ring itself is susceptible to electrophilic substitution, although the fluorine atom at the 6-position will influence the regioselectivity of such reactions.

The table below outlines potential strategies for scaffold functionalization and diversity-oriented synthesis starting from this compound.

StrategyReaction TypeReagentsResulting Scaffold
Amine DerivatizationAcylationAcid chloride, AnhydrideAmide
Amine DerivatizationSulfonylationSulfonyl chlorideSulfonamide
Amine DerivatizationReductive AminationAldehyde/Ketone, Reducing agentSecondary/Tertiary Amine
Multicomponent ReactionUgi ReactionAldehyde, Carboxylic acid, Isocyanideα-Acylamino Carboxamide
Multicomponent ReactionHantzsch-type ReactionAldehyde, β-KetoesterFused Dihydropyridine

Through the systematic application of these derivatization and multicomponent reaction strategies, large and diverse libraries of compounds based on the this compound scaffold can be generated for screening in various biological assays.

Applications of 6 Fluoro 2 Methylquinolin 8 Amine As a Versatile Synthetic Scaffold and Intermediate

Role in the Design and Synthesis of Novel Chemical Entities and Libraries

6-Fluoro-2-methylquinolin-8-amine is a valuable building block for the creation of new molecules and diverse chemical libraries. The primary amine at the 8-position serves as a key functional handle for a wide array of chemical transformations, including acylation, alkylation, and diazotization, which can then be followed by other reactions. These modifications allow for the introduction of various substituents and pharmacophores, leading to the generation of large collections of related compounds.

The synthesis of novel 2-substituted-4-amino-6-halogenquinolines highlights the utility of the fluorinated quinoline (B57606) core. nih.gov While this research starts from a different isomer, the principles of modifying the quinoline scaffold are broadly applicable. For instance, the 2-methyl group can be functionalized, and the 8-amino group can be transformed to introduce diverse side chains, thereby creating a library of compounds for biological screening. The presence of the fluorine atom can also positively influence the pharmacokinetic properties of the resulting molecules, such as metabolic stability and membrane permeability. nih.gov

The generation of compound libraries is a cornerstone of modern drug discovery. By systematically modifying the 6-fluoro-2-methylquinoline (B24327) scaffold, chemists can explore the structure-activity relationships of a particular compound class. This exploration is crucial for identifying molecules with optimized potency, selectivity, and drug-like properties.

Contribution to Scaffold Hopping and Lead Structure Diversification Strategies in Organic Synthesis

Scaffold hopping is a widely used strategy in medicinal chemistry to identify new drug candidates by replacing the core structure of a known active compound with a different, yet functionally similar, scaffold. openlabnotebooks.org The 6-fluoro-2-methylquinoline core is an excellent candidate for such strategies. It can serve as a bioisosteric replacement for other bicyclic heteroaromatic systems, such as quinazoline or indole, potentially leading to compounds with improved properties or novel intellectual property. For example, in the development of kinase inhibitors, the quinazoline core of gefitinib was successfully replaced with a quinoline core to develop bosutinib.

The diversification of lead structures is another critical aspect of drug development. Once a promising lead compound is identified, it is often necessary to synthesize a variety of analogs to fine-tune its biological activity and pharmacokinetic profile. The multiple reaction sites on this compound allow for extensive structural modifications. The 8-amino group can be readily converted into amides, sulfonamides, or other functional groups, while the quinoline ring itself can undergo further electrophilic substitution reactions. This versatility enables chemists to systematically alter the steric, electronic, and lipophilic properties of the lead compound, thereby optimizing its performance.

The table below illustrates potential diversification strategies starting from the this compound scaffold.

Modification Site Reaction Type Potential New Functional Groups Purpose in Lead Diversification
8-Amino GroupAcylationAmides, CarbamatesIntroduce new hydrogen bond donors/acceptors, modulate solubility
8-Amino GroupReductive AminationSecondary and Tertiary AminesModify basicity, introduce new substituents
Quinoline RingElectrophilic Aromatic SubstitutionNitro, Halogen, Sulfonic AcidAlter electronic properties, provide handles for further functionalization
2-Methyl GroupOxidation/CondensationCarboxylic Acid, Styryl derivativesIntroduce new linking points, extend the molecular scaffold

Development of Advanced Organic Materials or Ligands Utilizing the Quinoline Core

Furthermore, the 8-aminoquinoline (B160924) moiety is a well-known chelating ligand for a variety of metal ions. nih.gov This property can be exploited to create novel metal complexes with interesting photophysical or catalytic properties. The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group can coordinate to a metal center, forming a stable five-membered ring. These complexes can find applications as catalysts in organic synthesis, as components of molecular sensors, or as building blocks for supramolecular assemblies. nih.gov The ability to tune the electronic properties of the ligand by modifying the quinoline ring makes this a versatile platform for the design of new functional materials.

Application Area Role of the Quinoline Core Key Derivatives and their Function
Organic Light-Emitting Diodes (OLEDs)Component of emissive or charge-transport layers8-Hydroxyquinoline derivatives (synthesizable from 8-aminoquinolines) act as electron carriers and fluorescent emitters. scispace.com
Metal-Organic Frameworks (MOFs)Organic linker8-Aminoquinoline derivatives can be incorporated into porous frameworks for gas storage or catalysis.
Homogeneous CatalysisLigand for transition metalsPalladium complexes of 8-aminoquinoline derivatives have been used in C-H activation reactions. taylorandfrancis.com

Utilization in the Synthesis of Chemosensor Molecules and Probes

The ability of the 8-aminoquinoline scaffold to bind to metal ions has been extensively utilized in the development of chemosensors and fluorescent probes. mdpi.com Derivatives of 8-aminoquinoline and the closely related 8-hydroxyquinoline are known to form highly fluorescent complexes with various metal ions, including zinc(II), copper(II), and aluminum(III). mdpi.comnih.gov This property makes them excellent candidates for the detection and quantification of these ions in biological and environmental samples.

The general principle behind these chemosensors is that the free 8-aminoquinoline derivative is often weakly fluorescent. Upon binding to a target metal ion, a rigid complex is formed, which restricts intramolecular rotation and leads to a significant enhancement of the fluorescence intensity. scispace.com By modifying the quinoline scaffold with different substituents, the selectivity and sensitivity of the sensor can be tuned for specific metal ions. For example, introducing various carboxamide groups into the 8-aminoquinoline molecule can improve water solubility and cell membrane permeability, making the resulting probes suitable for biological imaging applications. mdpi.comnih.gov

The development of fluorescent probes based on the 6-fluoro-2-methylquinoline core could offer advantages in terms of photostability and spectral properties. The fluorine atom can influence the emission wavelength and quantum yield of the resulting fluorophore. These probes have the potential to be used in a variety of applications, from monitoring metal ion concentrations in living cells to detecting heavy metal contamination in water.

Target Analyte Sensing Mechanism Reported Derivative Type Application
Zinc(II) ionsChelation-enhanced fluorescence8-Amidoquinoline derivativesBiological imaging, environmental monitoring mdpi.comnih.gov
Copper(II) ionsFluorescence quenching or enhancement8-Hydroxyquinoline benzoatesEnvironmental and biological sensing researchgate.net
Aluminum(III) ionsChelation-enhanced fluorescence8-Hydroxyquinoline derivativesWater quality analysis scispace.com

Future Research Directions and Emerging Paradigms for 6 Fluoro 2 Methylquinolin 8 Amine

Exploration of Unconventional and Stereoselective Synthetic Methodologies

Radical-Promoted Cyclizations: The use of radical-mediated reactions offers an alternative pathway for quinoline (B57606) synthesis. For instance, methods involving N-bromosuccinamide (NBS) under visible light to promote the cyclization of arylamine precursors could be adapted. nih.gov Exploring such pathways for 6-fluoro-2-methylquinolin-8-amine could lead to new substitution patterns that are inaccessible through traditional ionic mechanisms.

Metal-Free Annulations: To enhance the sustainability profile, metal-free synthetic routes are gaining prominence. Strategies using iodine as a catalyst or promoter for the oxidative cyclization of enamides or 2-styrylanilines present a promising, more environmentally friendly alternative to transition-metal-catalyzed processes. nih.govmdpi.comacs.org

Asymmetric Catalysis: For applications where chirality is crucial, the development of stereoselective methodologies is paramount. While the parent this compound is achiral, future derivatives could incorporate stereocenters. Research into chiral phase-transfer catalysts or enantioselective metal-catalyzed processes, which have been successfully used for synthesizing chiral amino acids, could be applied to create enantiomerically pure derivatives of the quinoline scaffold. researchgate.net

Advanced Computational Design and Prediction of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry is an increasingly powerful tool for accelerating the discovery and optimization of functional molecules. For this compound, computational approaches can guide the synthesis of new derivatives with precisely controlled electronic and steric properties.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model the electron distribution within the molecule. This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding the regioselectivity of functionalization reactions. Understanding how the interplay between the electron-withdrawing fluorine atom and the electron-donating amino group influences the reactivity of the quinoline core is a key area for computational investigation.

Designing Novel Derivatives: Molecular modeling can be used to design derivatives with tailored properties. For example, by exploring different substituents on the amino group or the methyl group, it is possible to fine-tune the molecule's properties for specific applications. This is particularly relevant in the design of fluorescent probes, where derivatives of 8-aminoquinoline (B160924) are known to act as chemosensors for metal ions like Zn²⁺. nih.gov Computational docking studies could predict the binding affinity and selectivity of new derivatives for specific analytes.

Mechanism Elucidation: Computational modeling can help elucidate complex reaction mechanisms, such as the unexpected electrophilic substitution of fluorine atoms observed in some polyfluorinated quinoline syntheses. nih.gov This predictive power can save significant experimental time and resources by identifying the most promising synthetic pathways and reaction conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The transition from batch to continuous-flow synthesis represents a major leap forward in chemical manufacturing, offering enhanced safety, scalability, and efficiency. researchgate.net The integration of this compound synthesis into such platforms is a key direction for future research.

High-Throughput Screening: Automated flow chemistry systems enable the rapid screening of a wide range of reaction parameters (e.g., temperature, pressure, catalysts, residence time). This is invaluable for optimizing the synthesis of the target compound and its derivatives. researchgate.net Classical quinoline syntheses like the Doebner-Miller reaction have already been successfully adapted to flow conditions. iipseries.org

Scalable Synthesis: Flow reactors provide a straightforward path to scaling up production without the need for extensive re-optimization. thieme-connect.de This is particularly advantageous for industrial applications where large quantities of the compound may be required. Photochemical flow reactions, for instance, have been used for the scalable synthesis of quinolines via tandem photoisomerization-cyclization processes. thieme-connect.de

Automated Radiosynthesis: For applications in medical imaging, such as Positron Emission Tomography (PET), automated radiosynthesis is crucial for the safe and reliable production of radiolabeled tracers. nih.gov Methodologies developed for the automated synthesis of complex molecules like [¹⁸F]FDDNP and 6-[¹⁸F]Fluoro-L-DOPA, which often involve nucleophilic fluorination on an aromatic ring, could be adapted for the radiosynthesis of ¹⁸F-labeled this compound or its derivatives. nih.govnih.govresearchgate.net

Development of Highly Sustainable and Atom-Economical Synthetic Routes

Green chemistry principles are central to modern synthetic design. Future research will focus on developing synthetic routes to this compound that are not only efficient but also minimize waste and environmental impact.

Atom-Economical Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently atom-economical. mdpi.com The Povarov reaction, a type of MCR used to form tetrahydroquinolines, or Conrad-Limpach-like MCRs, could be explored for the synthesis of the quinoline core. mdpi.com

Benign Solvents and Catalysts: A major goal is to replace hazardous reagents and solvents. This includes exploring reactions in greener solvents like water or using aerobic oxidation with O₂ as the terminal oxidant, which produces water as the only byproduct. mdpi.comorganic-chemistry.org The development of metal-free catalytic systems, such as those using iodine or simple organic molecules, also contributes to a more sustainable process. mdpi.comrsc.org

One-Pot Procedures: Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot reactions) reduces the need for intermediate purification steps, saving time, solvents, and resources. A one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins has been reported as a highly efficient and atom-economical method. rsc.orgresearchgate.net

Investigation of Unexplored Reactivity Patterns and Mechanistic Pathways

A deep understanding of the reactivity of this compound is essential for its application in synthesizing more complex molecules. The unique combination of substituents on the quinoline ring suggests that it may exhibit novel reactivity.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying molecular scaffolds without the need for pre-installed functional groups. Future research could explore the selective C-H activation at various positions on the quinoline ring, catalyzed by transition metals or through metal-free pathways. organic-chemistry.org Investigating how the existing substituents direct this functionalization would be a key aspect.

Mechanistic Studies: Detailed mechanistic studies are needed to understand the underlying principles of its reactions. This could involve kinetic analysis, isotopic labeling experiments, and the use of radical traps to distinguish between ionic and radical pathways. acs.org For example, control experiments can help determine if a reaction proceeds through an oxidized intermediate. acs.org

Nucleophilic Substitution Reactions: The reactivity of substituted chloroquinolines towards nucleophiles has been studied, revealing that the nature of the leaving group and the substituents on the ring play a crucial role. mdpi.com Investigating the nucleophilic substitution reactions of halo-derivatives of this compound could open up pathways to a wide range of new functionalized compounds.

Q & A

Q. What are the key synthetic routes for 6-Fluoro-2-methylquinolin-8-amine, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound typically involves cyclization and functionalization steps. A common approach is the Skraup or Doebner-Miller quinoline synthesis, modified with fluorine and methyl substituents. For example, fluorination at the 6-position may require electrophilic substitution using fluorinating agents like Selectfluor under controlled pH (pH 4–6) to avoid side reactions . Key optimization strategies include:

  • Temperature control : Refluxing in polar aprotic solvents (e.g., DMF) at 120–140°C to enhance cyclization efficiency.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to direct regioselectivity during ring closure .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product from by-products like 6-chloro analogs .

Q. How can NMR and X-ray crystallography resolve the structural ambiguity of this compound?

  • ¹H/¹³C NMR : The fluorine atom at C6 deshields adjacent protons (e.g., H5 and H7), causing distinct splitting patterns. For example, H5 may appear as a doublet of doublets (J = 8–10 Hz) due to coupling with F and H7 .
  • X-ray crystallography : Confirms the planarity of the quinoline ring and spatial orientation of the fluorine and methyl groups. Data from related compounds (e.g., 5,6,7,8-tetrahydroquinolin-8-amine derivatives) show bond angles of ~120° at the nitrogen atom, critical for understanding electronic effects .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), as fluoroquinolines exhibit membrane disruption via intercalation .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with non-fluorinated analogs to isolate fluorine’s role in bioactivity .

Advanced Research Questions

Q. How do substituent position (e.g., 6-fluoro vs. 8-amino) and electronic effects influence the compound’s coordination chemistry with transition metals?

The 8-amino group acts as a strong σ-donor, while the 6-fluoro substituent introduces electron-withdrawing effects, altering metal-ligand bond strength. For example:

  • Iron(II) complexes : N-(2-(Diphenylphosphino)ethyl)-2-alkyl-tetrahydroquinolin-8-amines form stable octahedral complexes with Fe(II), where the amino group participates in chelation. Fluorine’s electronegativity may weaken π-backbonding, reducing catalytic activity in oxidation reactions .
  • Spectroscopic validation : UV-Vis (d-d transitions) and cyclic voltammetry (redox potentials) quantify electronic perturbations caused by fluorine .

Q. How can contradictory bioactivity data (e.g., varying antifungal potency across studies) be systematically addressed?

Contradictions often arise from substituent positional isomerism or assay conditions. To resolve this:

  • SAR analysis : Compare this compound with analogs (e.g., 5-fluoro or 7-fluoro isomers) to map substituent effects. For instance, 6-fluoro derivatives in Monatshefte für Chemie showed 3× higher antifungal activity than 5-fluoro analogs due to optimized steric fit in fungal enzyme active sites .
  • Standardized protocols : Use identical fungal strains (e.g., ATCC standards) and culture media (e.g., RPMI-1640) across studies to minimize variability .

Q. What strategies mitigate by-product formation during large-scale synthesis (e.g., dihalogenated impurities)?

  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to reduce halogenated by-products .
  • Flow reactors : Continuous flow systems enhance mixing and heat transfer, suppressing side reactions like over-fluorination. Residence times <5 minutes at 100°C improve selectivity .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in catalytic applications?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy in this compound (~-1.8 eV) suggests stronger electrophilicity for nucleophilic attack in catalysis .
  • Molecular docking : Simulate binding to biological targets (e.g., topoisomerase II) to prioritize derivatives for synthesis .

Methodological Notes

  • Spectral reference data : Cross-validate NMR shifts with PubChem datasets (e.g., CID 52554381 for 8-fluoroquinolin-3-amine) .
  • Toxicity screening : Utilize EPA DSSTox (DTXSID40476144) for ecotoxicological profiles .

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Reactant of Route 1
6-Fluoro-2-methylquinolin-8-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.